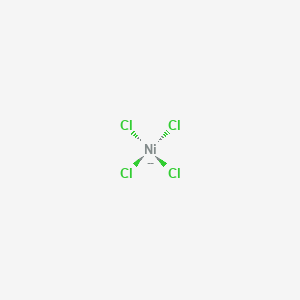

Tetrachloronickelate(2-)

Description

Properties

Molecular Formula |

Cl4Ni-2 |

|---|---|

Molecular Weight |

200.5 g/mol |

IUPAC Name |

tetrachloronickel(2-) |

InChI |

InChI=1S/4ClH.Ni/h4*1H;/q;;;;+2/p-4 |

InChI Key |

KONCEVMIEATMIH-UHFFFAOYSA-J |

SMILES |

Cl[Ni-2](Cl)(Cl)Cl |

Canonical SMILES |

Cl[Ni-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Tetrachloronickelate 2 Salts

Direct Synthesis Routes via Reaction of Ni(II) Salts with Chloride Sources

The most straightforward method for preparing tetrachloronickelate(2-) salts involves the direct reaction of a nickel(II) salt, typically nickel(II) chloride (NiCl₂), with a source of excess chloride ions. vulcanchem.com This high concentration of chloride ions is crucial to drive the equilibrium towards the formation of the tetrahedral [NiCl₄]²⁻ complex. vulcanchem.com

Common chloride sources include:

Hydrochloric Acid (HCl): Concentrated hydrochloric acid provides a high concentration of chloride ions and a proton source, which can be important for the formation of certain cationic counter-ions.

Alkali Metal Chlorides: Salts like lithium chloride (LiCl) or caesium chloride (CsCl) can be used to provide the necessary chloride ions. wikipedia.org

Organic Ammonium (B1175870) Halides: Quaternary ammonium chlorides, such as tetraethylammonium (B1195904) chloride ((C₂H₅)₄NCl), are frequently used to precipitate the tetrachloronickelate(2-) salt. wikipedia.org

A typical procedure involves dissolving nickel(II) chloride in a suitable solvent and adding a stoichiometric excess of the chloride source. The resulting tetrachloronickelate(2-) salt can then be isolated by crystallization or precipitation. For instance, the reaction of NiCl₂ with two equivalents of a quaternary ammonium chloride (R₄NCl) in a suitable solvent yields the corresponding (R₄N)₂[NiCl₄] salt.

It's important to note that in aqueous solutions with high concentrations of lithium chloride, the pentaaquachloronickel(II) complex, [Ni(H₂O)₅Cl]⁺, may form instead of the desired tetrachloronickelate(2-) ion. wikipedia.org

Solution-Phase Preparation in Organic Solvents and Molten Salts

The formation of the tetrachloronickelate(2-) ion is often more favorable in non-aqueous, organic solvents or in molten salts. wikipedia.org These environments can better stabilize the complex and prevent the formation of aquated nickel species.

Organic Solvents: The use of organic solvents allows for the synthesis of tetrachloronickelate(2-) salts with a wide variety of organic cations. For example, deep blue salts of [NiCl₄]²⁻ with 1-alkyl-3-methylimidazolium cations have been prepared from imidazolium (B1220033) chlorides and NiCl₂. researchgate.netresearchgate.net These salts can be liquid at or near room temperature, classifying them as ionic liquids. researchgate.netresearchgate.net The choice of solvent can influence the reaction and the properties of the resulting salt.

Molten Salts: The first observation of the blue color characteristic of the [NiCl₄]²⁻ ion was in a molten salt medium. In 1944, Remy and Meyer observed this color when they melted caesium chloride and caesium nickel trichloride (B1173362) together. wikipedia.org Molten salts provide a high concentration of chloride ions and a non-coordinating solvent environment, which strongly favors the formation of the tetrachloronickelate(2-) complex. wikipedia.org

The synthesis of thermochromic complexes of the type [RₓNH₄₋ₓ]₂[NiCl₄] (where R is an alkyl or aryl group) has been achieved from the melt of a 2:1 mole ratio of RₓNH₃₋ₓ·HCl and anhydrous NiCl₂. researchgate.net

Table 1: Examples of Solution-Phase Synthesis of Tetrachloronickelate(2-) Salts

| Cation | Chloride Source | Solvent/Medium | Product | Reference |

|---|---|---|---|---|

| Tetraethylammonium | Tetraethylammonium chloride | Organic Solvent | (Et₄N)₂[NiCl₄] | wikipedia.org |

| 1-Alkyl-3-methylimidazolium | Imidazolium chlorides | Not specified | [Cₙmim]₂[NiCl₄] | researchgate.netresearchgate.net |

| Caesium | Caesium chloride/Caesium nickel trichloride | Molten Salt | Cs₂[NiCl₄] | wikipedia.org |

| Alkyl/Aryl Ammonium | RₓNH₃₋ₓ·HCl | Molten Salt | [RₓNH₄₋ₓ]₂[NiCl₄] | researchgate.net |

Solid-State Synthesis Approaches for [NiCl₄]²⁻ Containing Compounds

Solid-state synthesis, also known as mechanochemistry, offers an alternative route to tetrachloronickelate(2-) salts that avoids the use of solvents. These methods often involve grinding the solid reactants together at mild temperatures.

One example is the synthesis of triethanolammonium (B1229115) tetrachloronickelate by the solid-state reaction of triethanolamine (B1662121) hydrochloride with anhydrous nickel chloride. ccspublishing.org.cn This method has also been used to prepare bis(diethylammonium) tetrachloronickelate(II). acs.orgresearchgate.net The resulting compounds often exhibit thermochromism, changing color upon heating. ccspublishing.org.cnacs.org

Another solid-state approach involves grinding nickel(II) chloride with a protonated organic base, such as 4,4'-bipyridinium chloride, to form the corresponding tetrachloronickelate(II) salt. scispace.comajol.info These reactions are often driven by the formation of a stable crystal lattice.

Table 2: Examples of Solid-State Synthesis of Tetrachloronickelate(2-) Salts

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Triethanolamine hydrochloride | Anhydrous nickel chloride | Triethanolammonium tetrachloronickelate | ccspublishing.org.cn |

| Diethylamine hydrochloride | Anhydrous nickel chloride | Bis(diethylammonium) tetrachloronickelate(II) | acs.orgresearchgate.net |

| 4,4'-Bipyridinium chloride | Nickel(II) chloride | 4,4'-Bipyridinium tetrachloronickelate(II) | scispace.comajol.info |

Mechanistic Considerations in the Formation of Tetrachloronickelate(2-) Species

The formation of the tetrachloronickelate(2-) ion is governed by the principles of coordination chemistry and is highly dependent on the reaction conditions. The nickel(II) ion, with a d⁸ electron configuration, can form complexes with different geometries, most commonly octahedral, square planar, and tetrahedral. quora.comncert.nic.in

In the presence of a high concentration of chloride ions, which are considered weak field ligands, the formation of the tetrahedral [NiCl₄]²⁻ complex is favored. quora.comsarthaks.com According to valence bond theory, the Ni²⁺ ion undergoes sp³ hybridization to accommodate the four chloride ligands, resulting in a tetrahedral geometry. sarthaks.com This complex is paramagnetic due to the presence of two unpaired electrons in the 3d orbitals of the nickel ion. sarthaks.comscribd.com

The equilibrium between different nickel(II) chloride species is sensitive to temperature, which is the basis for the thermochromism observed in many tetrachloronickelate(2-) salts. wikipedia.org At lower temperatures, a polymeric structure with octahedral nickel centers may be favored, which is often yellow. wikipedia.org Upon heating, this can convert to the blue, tetrahedral [NiCl₄]²⁻ species. wikipedia.org This structural change is responsible for the observed color change. ccspublishing.org.cn The enthalpy change for this phase transition has been measured for some compounds, for example, it is 61.0 kJ/mol for triethanolammonium tetrachloronickelate. ccspublishing.org.cn Hydrogen bonding between the cation and the tetrachloronickelate(2-) anion can also play a significant role in stabilizing the different geometries and influencing the transition temperature. acs.org

In some cases, the formation of the tetrachloronickelate(2-) anion can occur through the dissociation of a more complex nickel species in solution. For example, a dinuclear µ-chloro nickel(II) complex with an N-alkyl dipyridylamine ligand was found to dissociate in solution, leading to the crystallization of a tetrachloronickelate salt with the protonated ligand as the counter-ion. rsc.org

Advanced Structural Elucidation and Solid State Chemistry of Tetrachloronickelate 2

X-ray Crystallographic Investigations of [NiCl₄]²⁻ Geometry

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.esrigaku.com In the case of the [NiCl₄]²⁻ anion, SC-XRD studies have been instrumental in confirming its generally tetrahedral geometry. adichemistry.comncert.nic.in However, the ideality of this tetrahedral arrangement is often compromised.

Detailed crystallographic studies on various salts of tetrachloronickelate(2-) have revealed that the [NiCl₄]²⁻ anion can exhibit distortions from perfect tetrahedral symmetry. These distortions are manifested in variations in the Cl-Ni-Cl bond angles from the ideal 109.5° and in the Ni-Cl bond lengths. For instance, in the salt bis(1,3-dimesitylimidazolium)tetrachloronickelate(II), the Cl-Ni-Cl bond angles are reported to be within the expected limit, suggesting a near-tetrahedral geometry. researchgate.net The specific geometric parameters are highly dependent on the crystalline environment created by the counter-cation and any co-crystallized solvent molecules.

A notable example is the structure of [1,3-dimesitylimidazolium]₂[NiCl₄], where the anion's geometry is influenced by its interactions within the crystal lattice. researchgate.net The analysis of such structures provides critical data on how the electronic and steric properties of the surrounding species dictate the precise conformation of the [NiCl₄]²⁻ anion.

Table 1: Representative Crystallographic Data for [NiCl₄]²⁻ Salts from Single Crystal X-ray Diffraction

| Compound | Crystal System | Space Group | Ni-Cl Bond Lengths (Å) | Cl-Ni-Cl Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [(C₂H₅)₄N]₂[NiCl₄] | Orthorhombic | Pnma | 2.259 - 2.293 | 106.9 - 112.6 | wikipedia.org |

| [1,3-dimesitylimidazolium]₂[NiCl₄] | Monoclinic | P2₁/n | ~2.26 | ~109.5 - 113.1 | researchgate.net |

| (pyH)₂[NiCl₄]·H₂O | Orthorhombic | Pnma | Varies | Varies | researchgate.net |

Note: The data in this table is illustrative and compiled from typical values found in the literature. Precise values can vary between different structural reports.

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. libretexts.orgwikipedia.org It is particularly valuable for identifying crystalline phases and for studying structural transitions that may occur as a function of temperature, pressure, or atmospheric conditions. cam.ac.ukmdpi.com

For tetrachloronickelate(2-) salts, PXRD is often employed to confirm the bulk purity of a synthesized compound and to identify the crystalline phase present. researchgate.net A significant application of PXRD in the study of [NiCl₄]²⁻ salts is the investigation of thermochromic phase transitions. wikipedia.org Many organic ammonium (B1175870) salts of tetrachloronickelate(2-) exhibit a color change from yellow or green-yellow at room temperature to blue upon heating. wikipedia.orgresearchgate.net

PXRD patterns recorded at different temperatures can reveal the structural changes that accompany this thermochromism. At lower temperatures, the structure often consists of polymeric chains of octahedrally coordinated nickel centers with bridging chloride ions. wikipedia.orgresearchgate.net Upon heating, a phase transition occurs, leading to the formation of discrete, tetrahedral [NiCl₄]²⁻ anions, which are responsible for the characteristic blue color. wikipedia.orgresearchgate.net The powder diffraction patterns of the low- and high-temperature phases are distinctly different, allowing for the clear identification of the structural transformation. For instance, in the case of [R₃NH]₂[NiCl₄] type complexes, PXRD confirms the transition from a polymeric octahedral structure to a discrete tetrahedral one upon heating. wikipedia.org

Large, bulky organic cations, such as tetraethylammonium (B1195904) or substituted imidazolium (B1220033) ions, tend to favor the formation of discrete, well-separated [NiCl₄]²⁻ anions. researchgate.netwikipedia.org In these cases, the distortion from tetrahedral symmetry is often minimal. The packing in such crystals is governed by a combination of electrostatic interactions and van der Waals forces.

Supramolecular Interactions Involving the [NiCl₄]²⁻ Anion

Supramolecular chemistry, the chemistry beyond the molecule, is critical to understanding the solid-state structures of tetrachloronickelate(2-) salts. researchgate.net Non-covalent interactions, while weaker than covalent bonds, play a decisive role in dictating the assembly of ions and molecules in the crystalline state.

The chloride ligands of the [NiCl₄]²⁻ anion are effective hydrogen bond acceptors. ajol.info When the counter-cation possesses hydrogen bond donor functionalities, such as the N-H groups in ammonium or imidazolium cations, extensive hydrogen bonding networks can be formed. researchgate.netrsc.org These networks can range from simple ion pairs to complex one-, two-, or three-dimensional architectures.

For example, in salts with imidazolium cations, C-H···Cl hydrogen bonds are commonly observed, linking the cations and anions into a cohesive supramolecular assembly. researchgate.net In salts containing cations with N-H groups, stronger N-H···Cl hydrogen bonds dominate the crystal packing. ajol.inforsc.org These interactions are not merely structural elements; they can also influence the physical properties of the material, such as its thermal stability and solubility. The presence of co-crystallized solvent molecules, such as water or ethanol, can further extend the hydrogen-bonding network, acting as bridges between cations and anions or between different anionic units. researchgate.netrsc.org

Table 2: Common Hydrogen Bond Motifs in Tetrachloronickelate(2-) Salts

| Donor | Acceptor | Interaction Type | Significance | Representative Cations |

|---|---|---|---|---|

| N-H | Cl-Ni | Strong Hydrogen Bond | Dictates primary crystal packing | Ammonium, Pyridinium, Imidazolium |

| C-H | Cl-Ni | Weak Hydrogen Bond | Contributes to overall lattice stability | Imidazolium, Tetraalkylammonium |

| O-H (solvent) | Cl-Ni | Hydrogen Bond | Can mediate interactions and lead to hydrated structures | Water, Ethanol |

In addition to hydrogen bonding, other non-covalent interactions can also be significant in the crystal structures of tetrachloronickelate(2-) salts, particularly when the counter-cation contains aromatic rings. π-π stacking interactions, where the electron-rich π systems of aromatic rings overlap, can provide additional stabilization to the crystal lattice. ajol.info

Thermochromic Behavior and Structural Transformations of [NiCl4]2- Systems

The thermochromism of tetrachloronickelate(2-) complexes, a phenomenon characterized by a reversible color change upon temperature variation, is a direct consequence of structural transformations at the molecular level. wikipedia.orguva.es This behavior is particularly prominent in salts containing organic ammonium cations, where the transition is driven by changes in the coordination geometry of the nickel(II) center. wikipedia.org The process is typically reversible and involves a shift in equilibrium between different coordination isomers. uva.esacs.org

Temperature-Induced Geometric Changes (Tetrahedral-Octahedral Interconversion)

The thermochromic transition in many tetrachloronickelate(2-) systems involves a reversible interconversion between octahedral and tetrahedral coordination geometries around the Ni(II) ion. uva.esresearchgate.net At lower temperatures, these compounds are typically yellow or green-yellow and feature nickel ions in a six-coordinate, octahedral environment. wikipedia.orgresearchgate.net This octahedral structure is often a polymeric chain where chloride ions act as bridges between adjacent nickel centers. researchgate.net The stability of this low-temperature polymeric phase can be influenced by hydrogen bonding between the organic cations and the chloride ligands. researchgate.netacs.org

Upon heating, a distinct color change to an intense blue is observed. wikipedia.org This change signifies a structural phase transition to a state where the nickel(II) ions are in a four-coordinate, tetrahedral geometry as discrete [NiCl4]2- anions. researchgate.netacs.org The transition involves the breaking of the bridging chloride bonds and a rearrangement of the crystal lattice. acs.org For instance, salts of the type (R3NH)2[NiCl4], where R can be methyl, ethyl, or propyl, are known to be thermochromic, with the transition temperature being dependent on the specific cation. wikipedia.org The transition for [(C2H5)2NH2]2NiCl4 occurs at approximately 75.6 °C. acs.org This transformation from a polymeric, octahedrally coordinated state to one with discrete tetrahedral ions is a key example of a temperature-induced structural change in the solid state. researchgate.net

Table 1: Thermochromic Properties of Selected Tetrachloronickelate(2-) Compounds

| Compound/System | Low-Temperature Phase | High-Temperature Phase | Transition Temperature (°C) | Reference |

| (R3NH)2[NiCl4] (R=Me, Et, Pr) | Yellow, Polymeric Octahedral | Blue, Tetrahedral | ~70 | wikipedia.org |

| [(C2H5)2NH2]2NiCl4 | Yellow, Octahedral | Blue, Tetrahedral | 75.6 | acs.org |

| Pyridinium tetrachloronickelate(II) | Yellow, Octahedral (aquated) | Green, Tetrahedral (anhydrous) | N/A (deaquation) | researchgate.net |

| Triethanolammonium (B1229115) tetrachloronickelate | - | - | ~152 | ccspublishing.org.cn |

| Ni(II) complex in ionic liquid | Yellow/Green, Octahedral | Blue, Tetrahedral | 50-80 | uva.esresearchgate.net |

Spectroscopic Signatures of Thermochromic Transitions

The geometric changes underlying the thermochromic behavior of [NiCl4]2- systems are clearly evidenced by spectroscopic methods, particularly UV-visible absorption spectroscopy. The distinct colors of the low- and high-temperature forms are directly related to the different electronic d-d transitions allowed in octahedral and tetrahedral ligand fields.

The high-temperature blue phase, containing the tetrahedral [NiCl4]2- ion, exhibits a characteristically intense absorption band. wikipedia.org This intensity is a result of the non-centrosymmetric nature of the tetrahedral geometry, which relaxes the Laporte selection rule that typically forbids d-d transitions. wikipedia.org In contrast, the low-temperature yellow phase, with its centrosymmetric octahedral nickel centers, displays much weaker d-d absorptions. wikipedia.org

Detailed spectroscopic studies reveal the specific electronic transitions. For example, in some systems, the blue tetrahedral complex shows a maximum absorbance (λmax) around 621 nm, while the corresponding yellow octahedral form has a λmax at approximately 417 nm. preprints.org In other studies involving ionic liquids, the blue tetrahedral [NiCl4]2- complex is identified by absorbance bands whose intensity increases with temperature, reaching a maximum between 60 and 70°C. researchgate.net The spectra for aqueous solutions of [(CH3)2NH2]2·NiCl4 show absorption bands at λmax = 656 nm and 723 nm, characteristic of the nickel chloro-complexes. unlv.edu

Beyond UV-Vis spectroscopy, other techniques confirm the structural transformation. Far-infrared spectroscopy and X-ray powder diffraction (PXRD) are instrumental in distinguishing between the polymeric octahedral and discrete tetrahedral structures. researchgate.net Temperature-dependent PXRD experiments show distinct changes in the diffraction patterns as the material is heated through its transition temperature, providing definitive evidence of a solid-state structural reorganization. acs.orgacs.orguminho.pt

Table 2: Spectroscopic Data for Different Geometries of Chloro-Nickel(II) Complexes

| Geometry | Color | Key Absorption Bands (λmax) | System/Solvent | Reference |

| Tetrahedral | Blue | ~621 nm | Dimethylformamide (DMF) | preprints.org |

| Octahedral | Yellow | ~417 nm | Dimethylformamide (DMF) (cooled) | preprints.org |

| Tetrahedral | Blue | Bands increase up to 70°C | Ionic Liquid | researchgate.net |

| Octahedral | Yellow/Green | - | Ionic Liquid | researchgate.net |

| - | - | 656 nm, 723 nm | Aqueous Solution | unlv.edu |

Electronic Structure, Spectroscopic Properties, and Bonding Theories of Tetrachloronickelate 2

Application of Ligand Field Theory to [NiCl₄]²⁻

Ligand field theory (LFT), a model that combines aspects of crystal field theory and molecular orbital theory, provides a powerful framework for understanding the electronic properties of [NiCl₄]²⁻. wikipedia.org This theory considers the interactions between the d-orbitals of the central nickel(II) ion and the orbitals of the four chloride ligands.

In the free nickel(II) ion (Ni²⁺), which has a d⁸ electron configuration, the five d-orbitals are degenerate. study.com However, in the presence of a tetrahedral ligand field, as is the case in [NiCl₄]²⁻, this degeneracy is lifted. The four chloride ligands approaching the central Ni²⁺ ion in a tetrahedral arrangement cause the d-orbitals to split into two distinct energy levels.

The d-orbitals that are directed closer to the ligands (dxy, dxz, dyz) are raised in energy, forming a triply degenerate set designated as t₂. Conversely, the orbitals that point between the ligands (dx²-y² and dz²) are lower in energy, forming a doubly degenerate set designated as e. askfilo.com This splitting pattern is the inverse of that observed in octahedral complexes. libretexts.org The energy separation between these two sets of orbitals is denoted as Δt, the ligand field splitting parameter for a tetrahedral complex.

The electronic configuration for the d⁸ Ni²⁺ ion in a tetrahedral field is therefore e⁴t₂⁴. study.com The filling of these orbitals follows Hund's rule, resulting in two unpaired electrons in the higher energy t₂ orbitals. This configuration explains the observed paramagnetism of the [NiCl₄]²⁻ complex. adichemistry.comaskfilo.comiexplain.app

d-Orbital Splitting in Tetrahedral [NiCl₄]²⁻

| Orbital Set | Degeneracy | Energy Level | Electron Occupancy |

|---|---|---|---|

| t₂ (dxy, dxz, dyz) | 3 | Higher | 4 |

| e (dx²-y², dz²) | 2 | Lower | 4 |

The magnitude of the ligand field splitting (Δt) and other ligand field parameters, such as the Racah inter-electronic repulsion parameter (B), can be determined from the electronic absorption spectrum of [NiCl₄]²⁻. For tetrahedral Ni(II) complexes, Δt is generally smaller than for octahedral complexes. askfilo.com The chloride ion is considered a weak-field ligand, contributing to a relatively small Δt value in [NiCl₄]²⁻. askfilo.comiexplain.app

The electronic states of the [NiCl₄]²⁻ ion arise from the arrangement of the eight d-electrons within the split d-orbitals. The ground state for a d⁸ ion in a tetrahedral field is ³T₁(F). The electronic transitions observed in the absorption spectrum correspond to excitations of electrons from this ground state to higher energy excited states, namely ³T₂(F), ³A₂(F), and ³T₁(P). Analysis of the energies of these transitions allows for the calculation of Δt and B.

Key Ligand Field Parameters for [NiCl₄]²⁻

| Parameter | Description | Significance |

|---|---|---|

| Δt (10Dq) | Ligand Field Splitting Energy | Determines the energy separation between the e and t₂ orbital sets. |

| B | Racah Inter-electronic Repulsion Parameter | Accounts for the repulsion between electrons in the d-orbitals. |

Molecular Orbital (MO) Theory Description of [NiCl₄]²⁻ Bonding

While ligand field theory provides a good qualitative understanding, molecular orbital (MO) theory offers a more complete picture of the bonding in [NiCl₄]²⁻ by considering the covalent interactions between the metal and ligand orbitals.

In the MO description of [NiCl₄]²⁻, the valence orbitals of the central Ni²⁺ ion (3d, 4s, and 4p) are combined with appropriate symmetry-adapted linear combinations (SALCs) of the chloride ligand orbitals (primarily the 3p orbitals). This combination results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals.

The four chloride ligand σ-orbitals combine with the nickel 4s and three 4p orbitals to form a set of four bonding (a₁ and t₂) and four anti-bonding (a₁* and t₂*) molecular orbitals. The nickel 3d orbitals also participate in these interactions. The t₂ set of d-orbitals (dxy, dxz, dyz) has the correct symmetry to interact with ligand p-orbitals involved in both σ and π bonding. The e set of d-orbitals (dx²-y² and dz²) are essentially non-bonding in a purely σ-bonding framework but can participate in π-bonding.

The resulting MO energy level diagram shows the bonding orbitals primarily localized on the ligands and filled with ligand electrons. The anti-bonding orbitals are primarily localized on the metal. The d-electrons of the Ni²⁺ ion occupy the highest occupied molecular orbitals (HOMOs), which are the non-bonding e set and the anti-bonding t₂ set. The energy separation between the e and t₂ sets in the MO diagram is equivalent to Δt in ligand field theory.

The bonding in [NiCl₄]²⁻ is a combination of both ionic and covalent character. The MO theory description highlights the covalent contribution, showing that the bonding molecular orbitals have contributions from both metal and ligand orbitals, indicating electron sharing. The degree of mixing between the metal and ligand orbitals reflects the covalency of the Ni-Cl bonds.

The ligand orbitals contribute significantly to the bonding molecular orbitals, which are lower in energy. The metal d-orbitals contribute primarily to the non-bonding and anti-bonding molecular orbitals, which are crucial for understanding the electronic and magnetic properties of the complex. The two unpaired electrons reside in the anti-bonding t₂ orbitals, which have significant metal d-orbital character.

Electronic Absorption Spectroscopy of [NiCl₄]²⁻

The electronic absorption spectrum of [NiCl₄]²⁻ is characterized by several broad absorption bands in the visible and near-infrared regions. These bands are due to d-d electronic transitions, which are Laporte-forbidden but gain intensity through vibronic coupling and d-p mixing in the non-centrosymmetric tetrahedral geometry.

The observed absorption bands correspond to transitions from the ³T₁(F) ground state to higher energy triplet states. The electronic spectrum of [NiCl₄]²⁻ typically shows three main absorption bands. researchgate.net These correspond to the following transitions:

ν₁: ³T₁(F) → ³T₂(F)

ν₂: ³T₁(F) → ³A₂(F)

ν₃: ³T₁(F) → ³T₁(P)

The energies of these bands can be used to experimentally determine the ligand field parameters Δt and B. The intense blue color of many tetrachloronickelate(II) salts is a result of the broad and relatively intense absorption band (ν₃) in the red region of the visible spectrum. wikipedia.org

Typical Electronic Absorption Bands for [NiCl₄]²⁻

| Transition | Energy Range (cm⁻¹) | Region |

|---|---|---|

| ³T₁(F) → ³T₂(F) | ~3,000 - 5,000 | Near-Infrared |

| ³T₁(F) → ³A₂(F) | ~6,000 - 8,000 | Near-Infrared |

| ³T₁(F) → ³T₁(P) | ~13,000 - 15,000 | Visible |

Analysis of d-d Electronic Transitions

The electronic absorption spectrum of the tetrachloronickelate(2-) ion is characterized by transitions of electrons between the d-orbitals of the Ni(II) center. In a tetrahedral field, the five degenerate d-orbitals of the free ion split into two sets: a lower energy doubly degenerate set (e) and a higher energy triply degenerate set (t2). For a d8 ion like Ni(II), the ground state electron configuration is (e)4(t2)4.

The observed transitions, known as d-d transitions, involve the promotion of an electron from the filled t2 orbitals to the singly occupied e orbitals. These transitions are responsible for the characteristic intense blue color of the complex. The intensity of these absorption bands is notably higher than those seen in octahedral nickel(II) complexes, such as [Ni(H2O)6]2+. This is because the tetrahedral geometry of [NiCl4]2- lacks a center of inversion, which partially relaxes the Laporte selection rule. This relaxation allows for a degree of d-p orbital mixing, leading to more probable, and therefore more intense, electronic transitions. sydney.edu.aufiveable.mewikipedia.org

The primary d-d transitions observed for [NiCl4]2- are summarized in the table below.

| Transition | Energy (cm⁻¹) |

| ³T₁(F) → ³T₂(F) | ~4,000 |

| ³T₁(F) → ³A₂(F) | ~8,000 |

| ³T₁(F) → ³T₁(P) | ~15,000 |

Note: The exact energies can vary depending on the counter-ion and the medium.

Spin-Forbidden and Spin-Allowed Transitions

Electronic transitions are governed by selection rules that determine their probability. The two main rules are the Laporte (orbital) selection rule and the spin selection rule.

Spin Selection Rule (ΔS = 0): This rule states that for a transition to be "allowed," there must be no change in the spin multiplicity of the complex. alchemyst.co.uklibretexts.org In the case of tetrahedral Ni(II) (a d8 ion), the ground state is a triplet (two unpaired electrons, S=1, 2S+1=3). Therefore, transitions to other triplet excited states are spin-allowed and are expected to be intense. The main absorption bands in the visible spectrum of [NiCl4]2- correspond to these spin-allowed transitions. sydney.edu.au

Vibrational Spectroscopy of Tetrachloronickelate(2-)

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, provides insight into the bonding and structure of the [NiCl4]2- ion by probing its molecular vibrations. For a tetrahedral molecule of the type XY4, there are four fundamental modes of vibration: ν1 (A1), ν2 (E), ν3 (T2), and ν4 (T2).

Raman Spectroscopy for Symmetric Stretching Modes

Raman spectroscopy is particularly effective for detecting symmetric vibrations. For the [NiCl4]2- ion, the most characteristic Raman band is the ν1(A1) mode, which corresponds to the symmetric stretching of the four Ni-Cl bonds. This vibration is Raman-active and typically appears as a strong, polarized band in the spectrum. The ν2(E) bending mode is also Raman-active.

| Vibrational Mode | Symmetry | Raman Shift (cm⁻¹) | Description |

| ν₁ | A₁ | ~260-280 | Symmetric Ni-Cl stretch |

| ν₂ | E | ~75-90 | Cl-Ni-Cl bend |

Infrared (IR) Spectroscopy for Asymmetric Vibrational Modes

Infrared (IR) spectroscopy is complementary to Raman, as it primarily detects vibrations that involve a change in the molecule's dipole moment. For tetrahedral [NiCl4]2-, the asymmetric vibrational modes are IR-active. The most prominent feature in the far-IR spectrum is the ν3(T2) mode, which represents the asymmetric stretching of the Ni-Cl bonds. The ν4(T2) bending mode is also IR-active. hawaii.edu

| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Description |

| ν₃ | T₂ | ~290-310 | Asymmetric Ni-Cl stretch |

| ν₄ | T₂ | ~110-130 | Cl-Ni-Cl bend |

Magnetic Properties and Spin State Analysis of Ni(II) in [NiCl4]2-

The magnetic properties of tetrachloronickelate(2-) are a direct consequence of its electronic structure.

Paramagnetism and Spin-Only Magnetic Moment Calculations

The [NiCl4]2- complex is paramagnetic. adichemistry.comchegg.com This arises because the central Ni(II) ion has a d8 electronic configuration. In the tetrahedral field created by the four chloride ligands, which are considered weak-field ligands, the d-orbital splitting energy is small. Consequently, the electrons occupy the orbitals according to Hund's rule, maximizing the total spin. This results in two unpaired electrons in the t2 orbitals. adichemistry.comsarthaks.com

The presence of these unpaired electrons gives the complex a net magnetic moment. The theoretical spin-only magnetic moment (μs.o.) can be calculated using the following formula:

μ_s.o. = √n(n+2)

where 'n' is the number of unpaired electrons.

For [NiCl4]2-, with n=2, the calculation is: μ_s.o. = √2(2+2) = √8 ≈ 2.82 Bohr Magnetons (B.M.). sarthaks.comzigya.comdoubtnut.comdoubtnut.com

This calculated value is in close agreement with experimentally measured magnetic moments for this complex, which typically fall in the range of 2.9 to 3.4 B.M. The slight deviation from the spin-only value is due to orbital contributions to the magnetic moment.

| Property | Value |

| Central Ion | Ni(II) |

| d-electron Count | 8 |

| Geometry | Tetrahedral |

| Number of Unpaired Electrons (n) | 2 |

| Magnetic Behavior | Paramagnetic |

| Calculated Spin-Only Magnetic Moment (μs.o.) | ~2.82 B.M. |

| Experimental Magnetic Moment | 2.9 - 3.4 B.M. |

Temperature Dependence of Magnetic Susceptibility

The tetrachloronickelate(2-) ion features a nickel atom in the +2 oxidation state (Ni²⁺), which has a d⁸ electron configuration. In its tetrahedral geometry, the ion is paramagnetic due to the presence of two unpaired electrons. The magnetic properties of such paramagnetic materials are notably dependent on temperature.

The magnetic susceptibility of a paramagnetic substance typically follows the Curie-Weiss law, which describes this inverse relationship with temperature. For the tetrachloronickelate(2-) complex, specifically in the form of its tetraethylammonium (B1195904) salt, ((C₂H₅)₄N)₂[NiCl₄], the effective magnetic moment (μ_eff) has been observed to change with temperature. This variation indicates a deviation from simple, spin-only behavior and highlights the influence of other electronic factors. ias.ac.in

The table below presents the experimentally determined effective magnetic moments for ((C₂H₅)₄N)₂[NiCl₄] at different temperatures, illustrating this trend.

| Temperature (K) | Effective Magnetic Moment (μ_eff) (B.M.) |

|---|---|

| 80 | 3.25 |

| 99 | 3.43 |

| 300 | 3.89 |

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes paramagnetic species. For the tetrachloronickelate(2-) ion, which has a total electron spin S=1, EPR studies are particularly complex. Such integer spin systems are often termed "EPR-silent" at standard X-band frequencies because the energy splitting between the spin levels in the absence of a magnetic field, known as zero-field splitting (ZFS), can be larger than the microwave energy of the spectrometer. nih.govnih.gov

The ZFS is a critical parameter in describing the electronic structure of such complexes and arises from spin-orbit coupling. It is characterized by the axial parameter, D, and the rhombic parameter, E. Due to the challenges posed by large ZFS, specialized techniques like high-frequency and high-field EPR (HFEPR) are often necessary to observe the resonance signals and determine these parameters accurately. nih.gov

The following table summarizes the spin Hamiltonian parameters determined for Ni(PPh₃)₂Cl₂, which serves as a close model for the electronic properties of the tetrachloronickelate(2-) ion.

| Parameter | Value |

|---|---|

| g_x | 2.20 |

| g_y | 2.20 |

| g_z | 2.20 |

| D (cm⁻¹) | +13.20 |

| |E| (cm⁻¹) | 1.85 |

Reactivity and Reaction Mechanisms Involving Tetrachloronickelate 2

Ligand Exchange Dynamics of [NiCl₄]²⁻ Species

Ligand exchange in the [NiCl₄]²⁻ complex involves the substitution of one or more chloride ligands by other molecules or ions without altering the +2 oxidation state of the central nickel atom. fiveable.me This process is fundamental to understanding the kinetic lability of the complex, which refers to its tendency to undergo substitution reactions. fiveable.me

The dynamics of these exchange reactions are critical for applications in catalysis and for understanding reaction pathways. solubilityofthings.com The rate of ligand exchange can be influenced by several factors, including the nature of the incoming ligand and the solvent environment. fudan.edu.cn Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) combined with the use of isotopically labelled ligands allow for the quantitative investigation of these solution-phase equilibria and the determination of dissociation rate constants. nih.gov The study of ligand exchange kinetics provides mechanistic insights that are not always accessible through traditional solution-phase methods. nih.gov For tetrahedral nickel(II) complexes, these exchanges are often rapid, reflecting the labile nature of the Ni-Cl bond.

Redox Chemistry and Oxidation State Transformations of Nickel in [NiCl₄]²⁻

Redox reactions are characterized by the transfer of electrons, leading to changes in the oxidation states of the species involved. libretexts.orgstanford.edu While nickel can exist in various oxidation states, from Ni(0) to Ni(IV), transformations directly from the stable [NiCl₄]²⁻ complex require specific chemical environments. The Ni(II) state in this tetrahedral chloro-complex is relatively stable. However, related nickel complexes are known to participate in catalytic cycles that involve Ni(0), Ni(I), and Ni(II) species, suggesting that under appropriate conditions, the nickel center can undergo redox transformations. acs.org For instance, the reduction of Ni(II) complexes is a key step in many cross-coupling reactions. The stability of the +2 oxidation state in [NiCl₄]²⁻ is a central feature of its chemistry, and any change to this state represents a significant chemical transformation.

Interaction with Solvents and Other Coordination Equilibria

The formation and stability of the [NiCl₄]²⁻ ion are profoundly influenced by the solvent. In aqueous solutions with high concentrations of chloride, an equilibrium exists between the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, and various chloro-aqua complexes. However, the formation of the tetrahedral [NiCl₄]²⁻ is not favored in water; instead, species such as the pentaaquachloronickel(II) complex, [Ni(H₂O)₅Cl]⁺, are typically observed. wikipedia.org

The tetrahedral [NiCl₄]²⁻ complex is more readily formed in non-aqueous, organic solvents or in molten salts where the concentration of chloride ions can be high and water is absent. wikipedia.org Studies in dimethyl sulphoxide (DMSO) have shown that the addition of chloride ions to Ni(II) results in a stepwise formation of chloro complexes. A notable change in coordination geometry occurs during this process, from an octahedral geometry for [NiCl]⁺ and [NiCl₂] to a tetrahedral geometry for [NiCl₃]⁻ and [NiCl₄]²⁻. capes.gov.br This equilibrium shift highlights the crucial role of the solvent and ligand concentration in determining the structure and stability of the final complex. capes.gov.br The use of specific counter-ions, such as benzyltrimethylammonium, can facilitate the crystallization of [NiCl₄]²⁻ salts from solvents like N-methylpyrrolidin-2-one. researchgate.net

| Complex Species | Coordination Geometry in DMSO |

| [NiCl]⁺ | Octahedral |

| [NiCl₂] | Octahedral |

| [NiCl₃]⁻ | Tetrahedral |

| [NiCl₄]²⁻ | Tetrahedral |

| Table 1: Coordination geometry changes for Nickel(II) chloro complexes in Dimethyl Sulphoxide (DMSO) as chloride concentration increases. Data sourced from capes.gov.br. |

Substitution Reaction Mechanisms in Tetrahedral Ni(II) Complexes

Ligand substitution reactions in tetrahedral metal complexes, such as [NiCl₄]²⁻, are typically understood to proceed through a continuum of mechanisms bounded by two extremes: associative and dissociative pathways. libretexts.org

A dissociative (D) mechanism involves a two-step process. First, a ligand detaches from the metal center, forming a coordinatively unsaturated intermediate with a lower coordination number. fiveable.medifference.wiki For a tetrahedral complex like [NiCl₄]²⁻, this would result in a three-coordinate intermediate. This step is typically the rate-determining step. In the second, faster step, the incoming ligand binds to this intermediate. libretexts.org Dissociative mechanisms are common for tetrahedral complexes where the departure of a ligand can create space for the incoming nucleophile. difference.wiki

An associative (A) mechanism also proceeds in two steps, but in the reverse order. The incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. fiveable.medifference.wiki For a tetrahedral complex, this would create a five-coordinate intermediate. The original ligand then departs from this intermediate. difference.wiki Associative pathways are less common for sterically crowded tetrahedral complexes but are often observed for 16-electron square planar complexes. openochem.org

An interchange (I) mechanism is a concerted process where the incoming ligand enters and the leaving group departs simultaneously, without the formation of a distinct intermediate. libretexts.org This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₔ) depending on whether bond formation or bond breaking is more important in the transition state. libretexts.org

Electronic Factors:

Ligand Field Effects: The chloride ion is a weak field ligand, leading to a high-spin d⁸ configuration for Ni(II) in a tetrahedral field. testbook.comadichemistry.com This electronic arrangement influences the lability of the Ni-Cl bonds. Strong field ligands, in contrast, would favor a square planar geometry. luc.edu

Nature of Ligands: The reactivity is influenced by the properties of both the incoming and the leaving ligands. solubilityofthings.com Electron-donating ligands can affect the electron density at the metal center, influencing its susceptibility to nucleophilic or electrophilic attack.

Steric Factors:

Ligand Size: The tetrahedral geometry of [NiCl₄]²⁻ is favored in part due to the steric bulk of the chloride ligands compared to smaller ligands like water. luc.edudocbrown.info The presence of bulky ligands on the metal center can hinder the approach of an incoming ligand, thus disfavoring an associative mechanism and promoting a dissociative one. solubilityofthings.com

Coordination Site Crowding: Unfavorable steric interactions between ligands can destabilize the ground state of the complex, potentially lowering the activation energy for ligand dissociation. researchgate.net Conversely, severe crowding can also hinder the formation of a higher-coordinate associative intermediate. york.ac.uk

| Factor | Influence on Reactivity of Tetrahedral Ni(II) Complexes |

| Electronic | |

| Weak Field Ligands (e.g., Cl⁻) | Favors tetrahedral geometry and high-spin state, influencing bond lability. adichemistry.comluc.edu |

| Strong Field Ligands | Tend to favor square planar geometry over tetrahedral. luc.edu |

| Steric | |

| Bulky Ligands | Favor tetrahedral geometry and can sterically hinder associative pathways, making dissociative pathways more likely. solubilityofthings.comluc.edu |

| Less Sterically Demanding Ligands | May allow for square planar geometry or make associative pathways more accessible. luc.edu |

| Table 2: Summary of key steric and electronic factors influencing the reactivity and structure of four-coordinate Ni(II) complexes. |

Catalytic Applications and Mechanistic Investigations of Tetrachloronickelate 2 Derived Species

Role of Tetrachloronickelate(2-) as a Precursor in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, species derived from tetrachloronickelate(2-) have demonstrated significant efficacy across a range of important organic transformations. ua.esthieme-connect.com The Ni(II) center is typically converted into highly reactive Ni(0) or Ni(I) species that initiate the catalytic cycle.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Simple and cost-effective nickel(II) salts, including nickel(II) chloride from which the tetrachloronickelate(2-) ion is formed, are frequently used as precatalysts for these reactions. organic-chemistry.orgrsc.org

In Suzuki-Miyaura couplings , which join organoboron compounds with organic halides, catalyst systems derived from Ni(II) precursors have proven effective. For instance, the bench-stable precatalyst [NiCl(o-tol)(dppf)], prepared from a Ni(II) chloride source, has been used for the coupling of challenging heteroaryl chlorides like 3- and 4-chloropyridine. researchgate.net The in situ reduction of the Ni(II) center to a catalytically active Ni(0) species is a crucial activation step. researchgate.net

The Negishi coupling , which couples organozinc reagents with organic halides, also widely employs catalysts generated from Ni(II) sources. researchgate.netnih.gov A notable example is the diastereoselective synthesis of C-alkyl glycosides, where the combination of NiCl₂ and a PyBox ligand in N,N'-dimethylimidazolidinone (DMI) effectively catalyzes the reaction under mild conditions. uc.edu For the synthesis of C-aryl glycosides, catalyst systems starting from Ni(0) are often more effective, but the fundamental transformations highlight the versatility of nickel in these couplings. uc.edu The success of these reactions often depends on the choice of ligands, which stabilize the active nickel species and modulate its reactivity. researchgate.net

| Reaction Type | Electrophile | Nucleophile | Ni(II) Precursor System | Product | Yield (%) | Ref |

| Suzuki-Miyaura | 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | 91 | researchgate.net |

| Suzuki-Miyaura | 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 3-Phenylpyridine | 86 | researchgate.net |

| Negishi | Glucosyl Halide | Alkylzinc Reagent | NiCl₂/PyBox | β-C-Alkyl Glucoside | Moderate | uc.edu |

| Negishi | Mannosyl Halide | Alkylzinc Reagent | NiCl₂/PyBox | α-C-Alkyl Mannoside | Good | uc.edu |

Polymerization Reactions

Nickel-based catalysts are pivotal in the oligomerization and polymerization of olefins, particularly ethylene (B1197577). Research has shown that species derived from tetrachloronickelate(2-) can serve as effective precatalysts. In one study, a series of N-alkyl 2,2′-dipyridylamine ligands were reacted with NiCl₂(DME) to form catalytically active µ-chloro bridged Ni(II) complexes. During the synthesis and characterization of these complexes, an acid-mediated hydrolysis of one of the catalysts led to the formation and structural identification of a protonated ligand paired with a tetrachloronickelate(2-) anion. The primary Ni(II) complexes, upon activation with alkylaluminum reagents, became highly active catalysts for the selective oligomerization of ethylene to butenes, achieving activities up to 864 kg of oligomers per mole of Ni per hour. This work establishes a direct link between a tetrachloronickelate(2-) species and the generation of a highly effective polymerization catalyst.

Reduction of Organic Substrates (e.g., Nitroarenes, Aldehydes)

The reduction of functional groups is a fundamental transformation in organic synthesis. Catalytic systems originating from tetrachloronickelate(2-) and related Ni(II) salts have been developed for the efficient reduction of substrates like nitroarenes and aldehydes.

For the reduction of nitroarenes , a novel ionic liquid, 1,1′-hexane-1,6-diylbis(3-methylpyridinium) tetrachloronickelate(II), has been synthesized and employed as a catalyst. organic-chemistry.org In the presence of sodium borohydride (B1222165) (NaBH₄) and water, this complex efficiently catalyzes the reduction of various functionalized nitroarenes to their corresponding anilines at ambient temperature. The reaction proceeds in good yields and tolerates other functional groups, avoiding the need for an inert atmosphere.

For the reduction of aldehydes , Ni(II) chloride-derived systems are effective in both transfer hydrogenation and hydrosilylation reactions. The complex [NiCl₂(PPh₃)₂], in the presence of NaOH, efficiently catalyzes the transfer hydrogenation of various aldehydes to primary alcohols using propan-2-ol as the hydrogen source. Additionally, Ni(II) salts like nickel acetate (B1210297) can catalyze the hydrosilylation of aldehydes using polymethylhydrosiloxane (B1170920) as a mild reducing agent. csic.es These methods provide valuable alternatives to traditional metal hydride reagents.

| Substrate | Reducing Agent | Catalyst System | Product | Yield (%) | Ref |

| 4-Chloronitrobenzene | NaBH₄/H₂O | [C₆(mpy)₂][NiCl₄] | 4-Chloroaniline | 98 | |

| 4-Nitrobenzaldehyde | NaBH₄/H₂O | [C₆(mpy)₂][NiCl₄] | 4-Aminobenzyl alcohol | 94 | |

| Benzaldehyde | Propan-2-ol | [NiCl₂(PPh₃)₂]/NaOH | Benzyl alcohol | High | |

| 4-Methoxybenzaldehyde | PhSiH₃ | Ni(OAc)₂/PCy₃ | 4-Methoxybenzyl alcohol | 95 |

Tetrachloronickelate(2-) in Heterogeneous Catalysis

The principles of catalysis involving tetrachloronickelate(2-) extend to heterogeneous systems, where the catalyst is in a different phase from the reactants. This approach offers significant advantages, including ease of catalyst separation and recycling.

A prime example is the immobilization of the 1,1′-hexane-1,6-diylbis(3-methylpyridinium) tetrachloronickelate(II) ionic liquid onto polyvinylidene fluoride (B91410) (PVDF) nanofibers. This composite material acts as a robust heterogeneous catalyst for the reduction of nitroarenes. The nickel-containing ionic liquid is well-dispersed on the surface of the nanofibers, creating accessible catalytic sites. This heterogeneous system demonstrates excellent catalytic activity and can be easily recovered and reused, showcasing a practical application of a tetrachloronickelate(2-)-based material in sustainable chemistry. Furthermore, nanostructured nickel catalysts prepared from Ni(II) sources, such as Ni/SiO₂, have shown high activity and selectivity in the hydrogenation of nitro compounds while being tolerant of other functional groups like aldehydes and ketones.

Elucidation of Catalytic Cycle Mechanisms

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For reactions initiated by tetrachloronickelate(2-) or other Ni(II) precursors, the central theme is the in situ reduction of Ni(II) to a lower oxidation state, which then enters the main catalytic loop. researchgate.netresearchgate.net Depending on the ligands, substrates, and reaction conditions, two primary redox cycles are commonly invoked: Ni(0)/Ni(II) and Ni(I)/Ni(III).

Role of Ni(II)/Ni(0) or Ni(II)/Ni(I) Redox Couples

The Ni(0)/Ni(II) catalytic cycle is the classic mechanism proposed for many cross-coupling reactions, including the Suzuki-Miyaura and Negishi couplings. rsc.orgnih.gov The cycle typically involves:

Reduction: The Ni(II) precatalyst is reduced to a Ni(0) species.

Oxidative Addition: The Ni(0) complex reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Ni(II) intermediate, LₙNi(R)(X).

Transmetalation: The R group on the Ni(II) center is exchanged with the organic group from the organometallic nucleophile (e.g., an organoboron or organozinc reagent).

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Ni(0) species.

In recent years, the Ni(I)/Ni(III) cycle has been identified as a key pathway in many nickel-catalyzed reactions, particularly those involving alkyl electrophiles or specific ligand sets. researchgate.net This pathway has been invoked to explain reactivity patterns that are inconsistent with a simple Ni(0)/Ni(II) mechanism. The general steps are:

Formation of Ni(I): The Ni(II) precursor is reduced to a Ni(I) species, or a Ni(I) complex is formed via comproportionation between Ni(II) and Ni(0).

Oxidative Addition: The Ni(I) complex reacts with the organic halide to form a paramagnetic Ni(III) intermediate. This step can occur via an inner-sphere pathway or through an outer-sphere single-electron transfer (SET) followed by radical rebound. researchgate.net

Transmetalation/Reductive Elimination: The Ni(III) intermediate undergoes transmetalation and subsequent reductive elimination to form the product and a Ni(I) species, which continues the cycle.

The involvement of Ni(I) has been proposed to be not merely a side reaction but a crucial part of the main catalytic pathway in many modern cross-coupling transformations. Mechanistic studies, including kinetic and spectroscopic analyses, have provided evidence for the existence of these paramagnetic nickel intermediates, highlighting the complex and multifaceted nature of nickel catalysis. researchgate.net

Ligand Association/Dissociation Steps in Catalytic Cycles

The transformation of a stable catalyst precursor into a catalytically active species hinges on ligand exchange reactions, where ligands either associate with or dissociate from the metal center. For species derived from tetrachloronickelate(2-), [NiCl₄]²⁻, these steps are fundamental to initiating the catalytic cycle. The mechanism of ligand substitution can generally be described by a continuum between two extremes: the dissociative (D) and associative (A) pathways. wikipedia.org An intermediate mechanism, known as the interchange (I) mechanism, involves a concerted process where the incoming ligand enters as the leaving group departs. youtube.com

In a dissociative mechanism , a ligand first detaches from the metal complex, creating a coordinatively unsaturated intermediate with a lower coordination number. britannica.comlibretexts.org This intermediate then rapidly coordinates with an incoming ligand. This pathway is common for coordinatively saturated, 18-electron octahedral complexes where the initial loss of a ligand is required to create a vacant site. wikipedia.orglibretexts.org The rate-determining step is the initial dissociation, making the reaction rate primarily dependent on the concentration of the starting complex.

Conversely, an associative mechanism involves the initial formation of a bond between the incoming ligand and the metal center, generating a higher-coordination intermediate. libretexts.org Subsequently, a ligand from the original complex detaches. This pathway is characteristic of coordinatively unsaturated complexes, such as 16-electron square planar d⁸ complexes of Ni(II), Pd(II), and Pt(II). libretexts.orglibretexts.orgmedmuv.com In this case, the rate is dependent on the concentrations of both the starting complex and the incoming ligand.

The tetrahedral [NiCl₄]²⁻ complex is a 16-electron species (considering Cl⁻ as a 2-electron donor) and is known to be kinetically labile, meaning its ligands exchange rapidly. ncert.nic.invpscience.org This lability is partly due to the ability of Ni(II) to readily form five-coordinate intermediates, which facilitates an associative pathway. medmuv.com In a typical catalytic scenario, [NiCl₄]²⁻ serves as a convenient, air-stable precatalyst. The catalytic cycle is initiated by the substitution of one or more chloride ligands with more specialized ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which are required to form the active catalytic species for reactions like cross-coupling. matthey.comnih.govnih.gov

The substitution of chloride in [NiCl₄]²⁻ by an incoming ligand (L), such as triphenylphosphine (B44618) (PPh₃), can be envisioned as follows:

[NiCl₄]²⁻ + L ⇌ [NiCl₃L]⁻ + Cl⁻

This initial ligand exchange creates a new complex that may then undergo further substitution or reduction to generate the active Ni(0) or Ni(I) catalyst. The lability of the Ni-Cl bond in the tetrachloronickelate(2-) precursor is thus a critical feature, allowing for the facile generation of the desired catalytically active species in situ.

Table 1: Mechanistic Tendencies in Ligand Substitution

| Complex Characteristic | Favored Mechanism | Rate Law Dependence | Intermediate | Example System |

|---|---|---|---|---|

| 18-electron, Octahedral | Dissociative (D) or Dissociative Interchange (Id) | First-order in [Complex] | Lower coordination number (e.g., 5-coordinate) | [Cr(CO)₆] |

| 16-electron, Square Planar | Associative (A) or Associative Interchange (Ia) | Second-order (depends on [Complex] and [Incoming Ligand]) | Higher coordination number (e.g., 5-coordinate) | [PtCl₄]²⁻ |

| 16-electron, Tetrahedral (e.g., [NiCl₄]²⁻) | Generally Associative (A) or Interchange (I) | Typically Second-order | Higher coordination number (e.g., 5-coordinate trigonal bipyramidal) | [NiCl₄]²⁻ |

Regeneration and Stability of Catalytically Active Tetrachloronickelate(2-) Species

The stability of a catalyst and its ability to be regenerated are crucial for practical applications in synthesis. For catalysts derived from tetrachloronickelate(2-), both the initial stability of the [NiCl₄]²⁻ ion and the robustness of the subsequently formed active species must be considered.

The stability of the [NiCl₄]²⁻ ion is highly sensitive to its environment. In aqueous solutions, the tetrahedral [NiCl₄]²⁻ complex is often unstable, tending to form octahedral aqua complexes like [Ni(H₂O)₆]²⁺ or polymeric, octahedrally-coordinated structures, unless a very high concentration of chloride ions is present. wikipedia.orglibretexts.org However, the tetrahedral anion is significantly more stable in non-aqueous media such as organic solvents, molten salts, and ionic liquids, which makes these environments suitable for catalytic reactions utilizing it as a precursor. wikipedia.orgacs.orgsemanticscholar.org Some organic ammonium (B1175870) salts of tetrachloronickelate(2-) exhibit thermochromism; for instance, they may be yellow at room temperature due to a polymeric octahedral structure but turn blue upon heating as they convert to the tetrahedral [NiCl₄]²⁻ ion. wikipedia.org

Once the active catalyst is formed from the [NiCl₄]²⁻ precursor (e.g., a Ni(0)-phosphine complex), its stability during the catalytic cycle can be compromised by several deactivation pathways. Common issues for nickel catalysts include:

Sintering: At high temperatures, the active nickel particles can agglomerate, leading to a loss of active surface area and reduced catalytic activity. cjcatal.commdpi.com

Poisoning: Certain substances can bind strongly to the nickel center and block the active site. Sulfur-containing compounds are well-known poisons for nickel catalysts. mdpi.com

Ligand Degradation: The specialized ligands required for catalysis can themselves be unstable under reaction conditions, for example, through hydrolysis if water is present. nih.gov

Catalyst regeneration aims to reverse these deactivation processes and restore catalytic activity. For nickel-based catalysts that have been deactivated by coking (carbon deposition) or poisoning, several regeneration strategies are employed. A common method involves a high-temperature oxidation step, where air or steam is passed over the catalyst to burn off organic residues and poisons. cjcatal.commdpi.com This typically converts the nickel to nickel(II) oxide (NiO). A subsequent reduction step, usually with hydrogen (H₂), is then required to reduce the NiO back to a catalytically active state. mdpi.commdpi.com For instance, a catalyst deactivated by sulfur can be treated with steam at temperatures above 700 °C to remove the sulfur, followed by reduction to restore activity. cjcatal.commdpi.com Hydrometallurgical methods, involving leaching the spent catalyst with acid (e.g., HCl) to dissolve the nickel, followed by precipitation and calcination to form fresh NiO, can also be used for recovery. semanticscholar.org

A nanofiber composite catalyst containing the [NiCl₄]²⁻ anion, PVDF-[C₆(mpy)₂][NiCl₄], has been shown to be stable and recyclable for the reduction of nitroarenes, demonstrating no significant loss of activity after four cycles. researchgate.net This highlights that immobilizing the complex on a solid support is an effective strategy for enhancing its stability and facilitating regeneration. researchgate.net

Table 2: Factors Influencing Stability and Regeneration of [NiCl₄]²⁻-Derived Catalysts

| Factor | Impact on Stability | Common Regeneration Method |

|---|---|---|

| Solvent | [NiCl₄]²⁻ is unstable in water but stable in many organic solvents and ionic liquids. wikipedia.orgsemanticscholar.org Water can also lead to hydrolysis of ancillary ligands. nih.gov | Drying of reaction medium; choice of robust ligands. |

| Temperature | High temperatures can promote catalyst sintering (agglomeration). cjcatal.com Can also shift the equilibrium between octahedral and tetrahedral forms. wikipedia.org | Controlled reaction temperature. Regeneration may require high-temperature oxidation/reduction cycles. mdpi.com |

| Catalyst Poisons (e.g., Sulfur) | Strongly bind to Ni active sites, leading to rapid deactivation. mdpi.com | Treatment with steam at high temperature (>700 °C) or oxidative regeneration. cjcatal.commdpi.com |

| Coke/Fouling | Deposition of carbonaceous material on the catalyst surface blocks active sites. | Oxidative treatment with air, CO₂, or steam to burn off deposits, followed by H₂ reduction. cjcatal.commdpi.com |

| Catalyst Support | Immobilization on supports like silica (B1680970) or polymers can prevent agglomeration and simplify recovery and reuse. mdpi.comresearchgate.net | Simple separation (filtration), washing, and drying of the supported catalyst. researchgate.net |

Theoretical and Computational Studies of Tetrachloronickelate 2

Density Functional Theory (DFT) Calculations on [NiCl₄]²⁻

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the properties of transition metal complexes like tetrachloronickelate(2-).

Geometry Optimization and Energetics

DFT calculations are instrumental in determining the equilibrium geometry and energetic landscape of [NiCl₄]²⁻. Geometry optimization procedures, which aim to find the minimum energy structure, consistently predict a tetrahedral (Td) geometry for the anion. crystalsolutions.eufaccts.de These calculations can be performed using various functionals and basis sets, with the choice influencing the accuracy of the results. google.comuchicago.edu For instance, geometry optimizations using the O3LYP density functional with relativistically re-contracted basis sets of triple-ζ quality (ZORA-def2-TZVP) have been successfully applied. uchicago.edu The process involves calculating the energy and its first derivatives (gradients) with respect to atomic coordinates, and then using algorithms like the quasi-Newton method to iteratively move towards the minimum energy structure. crystalsolutions.eu

The energetics of the system, including the stability of different geometric arrangements, can also be explored. For example, DFT calculations have been used to investigate the energetic landscape of the conversion from a tetrahedral to a square-planar geometry for tetrahalide complexes of copper(II), a related d⁹ system. acs.org For [NiCl₄]²⁻, DFT calculations can predict the relative energy of its triplet ground state in a pseudo-tetrahedral geometry compared to a singlet seesaw geometry, although the latter is less relevant for this specific ion. amazonaws.com

Electronic Structure Analysis (HOMO-LUMO, Band Gap, Charge Distribution)

The electronic structure of [NiCl₄]²⁻ is a key focus of DFT studies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity and electronic properties of the complex. mdpi.comresearchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com DFT calculations can determine the energies of these frontier orbitals and visualize their spatial distribution. researchgate.netphyschemres.org

The analysis of molecular orbitals reveals the nature of the metal-ligand bonding. In [NiCl₄]²⁻, the HOMO and LUMO are expected to have significant contributions from both the nickel 3d and chlorine 3p orbitals, reflecting the covalent character of the Ni-Cl bonds. The charge distribution within the ion can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, providing insights into the partial charges on the nickel and chlorine atoms.

The band gap, a concept closely related to the HOMO-LUMO gap in molecular systems, can also be estimated from DFT calculations. researchgate.net For instance, in a study of tetraethylammonium (B1195904) tetrachlorocobaltate, the direct and indirect optical band gaps were determined using the Tauc plot method from UV-vis absorption data, which can be correlated with TD-DFT calculations. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can be compared with experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com The calculation of the analytic Hessian matrix (the second derivative of the energy with respect to nuclear displacement) provides the force constants for the vibrational modes. wisc.edu For [NiCl₄]²⁻, with its Td symmetry, specific vibrational modes are expected. For example, in the related [CoCl₄]²⁻ ion, Raman peaks corresponding to in-plane and out-of-plane bending and stretching vibrational modes have been assigned based on DFT calculations. researchgate.net

It is common practice to apply scaling factors to the calculated harmonic vibrational frequencies to improve agreement with experimental data, which inherently includes anharmonic effects. researchgate.net Different scaling schemes exist, sometimes applying different factors to frequencies above and below a certain threshold. researchgate.net The accuracy of predicted vibrational frequencies is dependent on the chosen DFT functional and basis set. researchgate.net

Ab Initio Methods and Multistate Perturbation Theory

For a more rigorous treatment of electron correlation effects, which are particularly important in transition metal complexes, ab initio methods are employed.

CASSCF and NEVPT2 for Correlated Wavefunction Analysis

Methods like the Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2) provide a more accurate description of the electronic structure by explicitly including electron correlation. researchgate.netdiva-portal.orgnih.gov CASSCF calculations involve defining an "active space" of orbitals and electrons that are most important for the chemical problem, and then solving the Schrödinger equation within this space. For [NiCl₄]²⁻, the active space would typically consist of the nickel 3d orbitals and the eight d-electrons. diva-portal.org

NEVPT2 is a second-order perturbation theory that builds upon a CASSCF reference wavefunction to include dynamic electron correlation, which is crucial for obtaining quantitative accuracy. researchgate.netacs.org These methods have been shown to be successful in calculating properties like zero-field splittings in nickel(II) complexes, where DFT methods can be less reliable. researchgate.netdiva-portal.org For instance, studies on Ni(II) scorpionate complexes demonstrated that CASSCF and NEVPT2 calculations provided results in good agreement with experimental data for zero-field splittings. researchgate.net

Ligand Field Parameter Extraction from First-Principles Calculations

A powerful application of high-level ab initio calculations is the extraction of ligand field parameters from first-principles. nih.govresearchgate.netacs.org Ab initio ligand field theory (AILFT) allows for the determination of parameters such as the ligand field splitting (10Dq) and Racah parameters (B and C) directly from the calculated electronic states. researchgate.netacs.org

The process involves fitting the energies of the calculated electronic states from CASSCF or NEVPT2 to a ligand field theory model. nih.govacs.org This provides a direct link between the quantum chemical description and the more intuitive ligand field model. acs.org For example, the ligand field splitting in [NiCl₄]²⁻ can be directly related to the energies of the Ni(II)-based redox active molecular orbitals. nih.gov This approach has been validated for a variety of transition metal complexes, showing that multistate perturbation theory methods can lead to more accurate ligand field models compared to state-specific NEVPT2. researchgate.netacs.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping the energetic landscape of chemical reactions, including identifying stable intermediates and fleeting transition states. rsc.orgnih.gov For [NiCl₄]²⁻, this involves modeling processes like ligand exchange reactions, which are fundamental to its formation and reactivity.

The formation of [NiCl₄]²⁻ in aqueous solution, for example, involves the stepwise substitution of water ligands from the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. While experimentally challenging to parse, computational methods can calculate the energetics of each step. Ab initio calculations have been used to determine the structures and relative energies of various intermediate species, such as [NiCl(H₂O)₅]⁺, [NiCl₂(H₂O)₄], [NiCl₃(H₂O)₃]⁻, and the aquated tetrachloro-complex, [NiCl₄(H₂O)₂]²⁻. acs.orgsmu.ca

A study investigating Ni(II) speciation in deep eutectic solvents (a type of ionic liquid) used high-level ab initio methods (CASSCF/SC-NEVPT2) to simulate the electronic spectra of these various nickel-chloro-aqua complexes. acs.org By comparing the calculated transition energies with experimental spectra, the predominant species in solution could be identified. This approach provides the relative stabilities of the intermediates along the reaction coordinate from [Ni(H₂O)₆]²⁺ to a chloro-complex.

| Complex Species | Coordination Geometry | Role in Pathway |

|---|---|---|

| [Ni(H₂O)₆]²⁺ | Octahedral | Initial Reactant |

| [NiCl(H₂O)₅]⁺ | Octahedral | Intermediate 1 |

| [NiCl₂(H₂O)₄] | Octahedral (cis/trans) | Intermediate 2 |

| [NiCl₃(H₂O)₃]⁻ | Octahedral | Intermediate 3 |

| [NiCl₄(H₂O)₂]²⁻ | Octahedral | Intermediate 4 |

| [NiCl₄]²⁻ | Tetrahedral | Final Product (in non-coordinating environments) |

The mechanism of ligand exchange for square-planar and octahedral complexes can proceed through either associative or dissociative pathways. In an associative mechanism, the incoming ligand first binds to the metal center, forming a higher-coordinate transition state (e.g., a five-coordinate trigonal bipyramidal intermediate for a square-planar complex). In a dissociative mechanism, a ligand first departs, forming a lower-coordinate intermediate. DFT calculations can be used to compute the activation barriers for both potential pathways, thereby predicting the operative mechanism. mdpi.com For the transformation between octahedral [NiCl₂(H₂O)₄] and tetrahedral [NiCl₄]²⁻, the pathway involves not only ligand exchange but also a change in geometry, the energetics of which are highly sensitive to the surrounding environment and can be effectively modeled.

Advanced Research Topics and Future Directions for Tetrachloronickelate 2 Chemistry

Challenges and Opportunities in Understanding Structure-Reactivity Relationships

Despite decades of study, fully understanding and controlling the relationship between the structure of the [NiCl₄]²⁻ ion and its resulting properties and reactivity remains a significant challenge, yet it also presents vast opportunities for innovation.

Challenges:

Controlling Geometry: The tetrachloronickelate(II) anion can exist in both tetrahedral and square planar geometries, although the tetrahedral form is generally more stable. huntresearchgroup.org.uk The subtle energy difference can be influenced by the counter-ion and the crystal lattice environment. huntresearchgroup.org.uk Preventing unwanted structural transformations, such as the change from tetrahedral [NiCl₄]²⁻ to an octahedral polymer in the presence of coordinating species like water, is a persistent challenge in designing stable functional materials. wikipedia.orgresearchgate.netumich.edu

Instability in Aqueous Media: The [NiCl₄]²⁻ complex is typically unstable in water, where it is readily converted to the pale green [Ni(H₂O)₆]²⁺ ion. umich.edu This limits its application in many aqueous systems unless stabilized, for example, by high chloride concentrations or incorporation into a hydrophobic matrix like an ionic liquid or polymer. wikipedia.orgkns.org

Complexity of Hybrid Systems: In hybrid materials, the interplay between the [NiCl₄]²⁻ anion, the organic cation, and the host matrix is complex. Hydrogen bonding, steric effects, and electrostatic interactions all influence the final structure and properties, making predictive design difficult. researchgate.netacs.org

Opportunities:

Rational Catalyst Design: A deeper understanding of the electronic structure and how it is perturbed by the ligand field and geometry opens the door to designing more efficient and selective catalysts. quora.comciet.nic.in Computational methods, such as Density Functional Theory (DFT) and advanced ab initio calculations (CASSCF/NEVPT2), are powerful tools for modeling the electronic spectrum and predicting reactivity, guiding the synthesis of new catalysts. researchgate.netresearchgate.nethuntresearchgroup.org.uk

Tunable Functional Materials: The sensitivity of the [NiCl₄]²⁻ structure to its environment is an opportunity for creating responsive or "smart" materials. By carefully choosing the organic cation or polymer matrix, properties like thermochromic transition temperature, magnetic coupling, and catalytic activity can be precisely tuned. researchgate.netwikipedia.orgresearchgate.net

Transient Template Reactions: The lability of the Ni-Cl bonds and the stability of the [NiCl₄]²⁻ anion can be exploited in template synthesis. A metal ion can organize precursor molecules for a macrocycle synthesis and then be easily removed as [NiCl₄]²⁻, leaving the free organic product. ethernet.edu.et This provides an opportunity for the efficient synthesis of complex organic molecules.

The path forward in [NiCl₄]²⁻ chemistry involves a synergistic approach combining advanced synthesis, in situ characterization, and high-level computational modeling to overcome the current challenges and unlock the full potential of this versatile coordination complex.

Q & A

Q. What are the standard synthetic protocols for preparing tetrachloronickelate(2−) complexes, and what experimental conditions are critical for reproducibility?

Tetrachloronickelate(2−) synthesis typically involves reacting nickel(II) salts with chloride ions under acidic conditions. Hydrochloric acid (HCl) is essential for protonating ligands (e.g., pyridine derivatives) to stabilize the anion. For example, dissolving NiCl₂ in concentrated HCl and layering the solution with non-polar solvents (e.g., pentane) facilitates crystallization . Key parameters include pH control (to prevent hydroxide precipitation), stoichiometric ratios, and slow crystallization at low temperatures (5°C) to obtain high-purity crystals. Reproducibility requires strict adherence to HCl concentration and inert atmospheres to avoid oxidation .

Q. How is the molecular geometry of tetrachloronickelate(2−) determined experimentally, and what spectroscopic methods validate its structure?

The tetrahedral geometry of [NiCl₄]²⁻ is confirmed via X-ray crystallography, which provides bond lengths (e.g., Ni–Cl ≈ 2.25–2.30 Å) and angles (≈109.5°) . Complementary techniques include:

- UV-Vis spectroscopy : Absorption bands in the visible range (e.g., 450–600 nm) correspond to d-d transitions, consistent with tetrahedral symmetry.

- Magnetic susceptibility : Paramagnetic behavior (µ ≈ 2.83 µB) confirms two unpaired electrons in the high-spin d⁸ configuration .

- Raman/IR spectroscopy : Stretching frequencies for Ni–Cl bonds (~250–300 cm⁻¹) distinguish tetrahedral vs. square planar geometries .

Q. What are the IUPAC naming conventions for tetrachloronickelate(2−) in coordination compounds, and how are charge-balancing cations addressed?

The anion is named as tetrachloronickelate(2−), with the oxidation state in parentheses. Cations (e.g., ammonium or pyridinium derivatives) are listed first. For example, a salt with two protonated dipyridylamine ligands is termed bis(N-protonated-6,6′-dimethyl-2,2′-dipyridylamine) tetrachloronickelate(II) . Charge balance is ensured by stoichiometric ratios, e.g., two monovalent cations per [NiCl₄]²⁻ .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data for tetrachloronickelate(2−) complexes be resolved?

Contradictions in bond lengths or angles often arise from variations in counterions or solvent interactions. To address this:

- Cross-validate data using multiple techniques (e.g., XRD, EXAFS, and DFT calculations).

- Compare Hirshfeld surfaces to identify intermolecular forces affecting geometry .

- Review synthetic conditions: Trace HCl in solvents (e.g., dichloromethane) may protonate ligands, altering crystal packing .

- Replicate experiments under strictly controlled atmospheres and humidity to minimize artifacts .

Q. What computational methods are suitable for modeling the electronic structure of tetrachloronickelate(2−), and how do they align with experimental findings?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic transitions and geometry. Key steps:

- Optimize geometry using a basis set like LANL2DZ for Ni and 6-31G* for Cl.

- Calculate Mulliken charges to assess charge distribution.

- Simulate UV-Vis spectra via TD-DFT; deviations >10 nm suggest solvent effects or crystal field perturbations .